Product packaging for O-Desmethyltramadol hydrochloride(Cat. No.:CAS No. 185453-02-5)

O-Desmethyltramadol hydrochloride

Cat. No.: B145512
CAS No.: 185453-02-5
M. Wt: 285.81 g/mol
InChI Key: IRGWVAWLHXDKIX-PBCQUBLHSA-N

Description

Position as a Principal Active Metabolite of Tramadol (B15222)

O-Desmethyl Tramadol is the primary active metabolite of tramadol. medchemexpress.com Following administration, tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzyme CYP2D6, through a process called O-demethylation. medchemexpress.comnih.govmdpi.com This metabolic conversion is crucial, as it produces O-DSMT, a compound with significantly different and more potent pharmacological activity than tramadol itself. mdpi.comwikipedia.org

The efficiency of this metabolic process can vary among individuals due to genetic polymorphism of the CYP2D6 enzyme. nih.govtaylorandfrancis.com This variability can lead to differences in the concentration of O-DSMT, which in turn affects the pharmacological response to tramadol. acemap.infotaylorandfrancis.com Individuals with reduced CYP2D6 activity, often referred to as "poor metabolizers," produce less O-DSMT, which may result in a diminished analgesic effect from tramadol. acemap.infowikipedia.org Conversely, "ultrarapid metabolizers" can have higher concentrations of O-DSMT. taylorandfrancis.com N-demethylation of tramadol to the M2 metabolite is catalyzed by CYP2B6 and CYP3A4. youtube.com

Fundamental Contribution to Tramadol's Pharmacological Profile

The pharmacological effects of tramadol are complex, involving a dual mechanism of action that is largely dependent on its metabolite, O-DSMT. youtube.comnih.gov O-DSMT is considered exclusively responsible for the opioid effects of tramadol. wikipedia.org

Opioid Receptor Activity: O-DSMT is a potent agonist at the µ-opioid receptor (MOR), exhibiting a much higher affinity for this receptor compared to the parent compound, tramadol. mdpi.comwikipedia.org Research indicates that O-DSMT's affinity for the µ-opioid receptor can be up to 700 times greater than that of tramadol. wikipedia.org In fact, tramadol itself shows virtually no efficacy in activating the MOR, making O-DSMT the sole contributor to the opioid-mediated analgesic effects of its parent drug. wikipedia.org The (+)-enantiomer of O-DSMT, in particular, demonstrates the highest affinity for the µ-opioid receptor. nih.govresearchgate.net Both tramadol and O-DSMT have a pronounced selectivity for the µ-opioid receptor over the δ-opioid and κ-opioid receptors. wikipedia.org

The following tables summarize key research findings on the receptor binding affinities and pharmacokinetic parameters of Tramadol and O-Desmethyltramadol.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound µ-Opioid Receptor δ-Opioid Receptor κ-Opioid Receptor Norepinephrine (B1679862) Transporter Serotonin (B10506) Transporter
(+)-Tramadol 2400 >10000 >10000 2400 860
(-)-Tramadol (B15223) >10000 >10000 >10000 770 7900
(+)-O-Desmethyltramadol 3.4 240 >10000 86 >10000
(-)-O-Desmethyltramadol 240 3400 >10000 86 >10000

Data sourced from research literature. wikipedia.orgnih.gov The smaller the Ki value, the higher the binding affinity.

Table 2: Pharmacokinetic Parameters in Humans
Parameter Tramadol O-Desmethyltramadol (M1)
Elimination Half-life ~6.3 hours wikipedia.org ~9 hours wikipedia.org
Protein Binding 20% wikipedia.org Not specified
Metabolism Hepatic (CYP2D6, CYP3A4, CYP2B6) wikipedia.orgyoutube.com Hepatic (CYP3A4, CYP2B6) wikipedia.org
Excretion Primarily Renal youtube.com Primarily Renal taylorandfrancis.com

This table presents a summary of general pharmacokinetic values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO2 B145512 O-Desmethyltramadol hydrochloride CAS No. 185453-02-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGWVAWLHXDKIX-PBCQUBLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185453-02-5
Record name O-Desmethyl tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL TRAMADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacodynamic Mechanisms and Receptor Interactions of O Desmethyl Tramadol Hydrochloride

Mu-Opioid Receptor Agonism

O-desmethyltramadol's primary mechanism of action is its agonist activity at the μ-opioid receptor (MOR). This interaction is significantly more potent than that of its parent compound, tramadol (B15222), making O-desmethyltramadol a key contributor to the analgesic effects observed after tramadol administration.

Comparative Binding Affinities and Potency

O-desmethyltramadol (M1) exhibits a substantially higher binding affinity for the human μ-opioid receptor compared to tramadol. wikipedia.orgtaylorandfrancis.commdpi.com Studies have shown that O-desmethyltramadol's affinity for the μ-opioid receptor is approximately 200 to 300 times greater than that of tramadol. taylorandfrancis.commdpi.com The binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Research has reported Ki values for (±)-tramadol at the human μ-opioid receptor to be in the micromolar (μM) range, specifically 2.4 μM, while its metabolite (+)-M1 has a Ki in the nanomolar (nM) range, at 3.4 nM. researchgate.netnih.gov Another study found the Ki of tramadol to be 12.486 μM, while the (+)-M1 metabolite had a Ki of 3.359 nM. zenodo.org This significant difference underscores the role of O-desmethyltramadol as the primary opioid-acting component. In terms of potency, O-desmethyltramadol is considered to be about six times more potent than tramadol itself. mdpi.comrechemco.to When compared to morphine, O-desmethyltramadol has a similar in vitro affinity at the human μ-opioid receptor. nih.gov

Interactive Data Table: Binding Affinities (Ki) at the Human μ-Opioid Receptor

Compound Binding Affinity (Ki) Source
(±)-Tramadol 2.4 µM researchgate.netnih.gov
(+)-O-Desmethyltramadol (M1) 3.4 nM researchgate.netnih.gov
(-)-O-Desmethyltramadol (M1) 240 nM researchgate.netnih.gov
(±)-Tramadol 12.486 µM zenodo.org
(+)-O-Desmethyltramadol (M1) 3.359 nM zenodo.org
(-)-O-Desmethyltramadol (M1) 674.3 nM zenodo.org
(±)-M5 100 nM nih.gov

Stereospecificity in Mu-Opioid Receptor Engagement

Tramadol is administered as a racemic mixture, containing both (+) and (-) enantiomers, and its primary active metabolite, O-desmethyltramadol, also exists in two stereoisomeric forms: (+)-O-desmethyltramadol and (-)-O-desmethyltramadol. These enantiomers exhibit distinct pharmacological profiles.

The (+)-enantiomer of O-desmethyltramadol is primarily responsible for the μ-opioid receptor-mediated analgesic effects. researchgate.net It displays a significantly higher affinity for the μ-opioid receptor compared to the (-)-enantiomer. researchgate.netnih.govchemeurope.com Specifically, the Ki value for (+)-M1 is 3.4 nM, while for (-)-M1 it is 240 nM, demonstrating a substantial difference in their ability to bind to the receptor. researchgate.netnih.gov The intrinsic efficacy, a measure of the ability of a drug to activate the receptor once bound, also follows this pattern, with (+)-M1 showing greater efficacy than (-)-M1. researchgate.netnih.gov While both enantiomers are inactive as serotonin (B10506) reuptake inhibitors, (-)-O-desmethyltramadol maintains activity as a norepinephrine (B1679862) reuptake inhibitor. chemeurope.com

Receptor-Mediated Signal Transduction Cascades

Upon binding to the μ-opioid receptor, a G protein-coupled receptor (GPCR), O-desmethyltramadol initiates a series of intracellular signaling events that ultimately lead to its pharmacological effects.

The μ-opioid receptor is an inhibitory GPCR that couples to the Gi alpha subunit. wikipedia.org Activation of the μ-opioid receptor by an agonist like O-desmethyltramadol leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). wikipedia.orgfrontiersin.orgfrontiersin.org This is a key mechanism through which opioids exert their effects. Studies have demonstrated that O-desmethyltramadol is a potent agonist that effectively elicits G-protein coupling at the human μ-opioid receptor, comparable to morphine, oxycodone, and fentanyl. frontiersin.orgnih.gov The agonist-induced stimulation of [35S]GTPγS binding is a common method to measure the potency and efficacy of G-protein activation. nih.gov Research using this assay has confirmed the agonistic activity of O-desmethyltramadol metabolites. researchgate.netnih.gov

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also trigger the recruitment of β-arrestin proteins. frontiersin.orgnih.gov β-arrestin recruitment is involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids. nih.govnih.gov Interestingly, studies have shown that at supratherapeutic concentrations, O-desmethyltramadol spares the recruitment of β-arrestin2 mediated by the human μ-opioid receptor. frontiersin.orgnih.gov This suggests that O-desmethyltramadol may act as a G-protein biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin pathway. frontiersin.orgnih.gov This biased agonism could potentially contribute to a different side-effect profile compared to other opioids. For instance, β-arrestin2 recruitment by tramadol and desmetramadol plateaus at a significantly lower level (10-18%) compared to lethal doses of morphine, oxycodone, and fentanyl, which exceed 40%. nih.gov

The activation of μ-opioid receptors can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov This pathway is involved in various cellular processes. While the direct activation of the ERK pathway by O-desmethyltramadol specifically has been a subject of ongoing research, studies on other opioids have shown that MOR stimulation can initiate ERK 1/2 phosphorylation. nih.gov In the context of non-opioid receptor mediated effects, O-desmethyltramadol has been shown to influence pathways such as mTOR and MAPK signaling in breast cancer cells. mdpi.comnih.gov However, the specific details of ERK pathway activation directly following μ-opioid receptor engagement by O-desmethyltramadol require further elucidation.

Non-Opioid Receptor Interactions

O-Desmethyl Tramadol has been shown to interact with the 5-hydroxytryptamine type 2C (5-HT2C) receptor, a G-protein-coupled receptor widely expressed in the brain that mediates various effects of serotonin, including nociception. nih.gov Research using Xenopus oocytes expressing the 5-HT2C receptor demonstrated that O-Desmethyl Tramadol, at pharmacologically relevant concentrations, inhibits serotonin-evoked cellular responses. nih.gov

The mechanism of this inhibition was found to be competitive. nih.govnih.gov Studies on the binding of radiolabeled serotonin ([3H]5-HT) to the 5-HT2C receptor showed that O-Desmethyl Tramadol altered the apparent dissociation constant for the binding of [3H]5-HT without changing the maximum binding capacity. nih.gov This indicates that O-Desmethyl Tramadol directly competes with serotonin for the same binding site on the 5-HT2C receptor. nih.gov This antagonistic action at the 5-HT2C receptor provides further insight into the compound's distinct pharmacological properties. nih.gov

Table 1: Research Findings on 5-HT2C Receptor Modulation

Parameter Finding Source
Receptor Target 5-Hydroxytryptamine Type 2C (5-HT2C) Receptor nih.gov
Effect Inhibition of 5-HT-evoked Ca2+-activated Cl- currents nih.gov
Mechanism Competitive Inhibition nih.govnih.gov
Binding Study Result Altered the apparent dissociation constant for [3H]5-HT binding without changing maximum binding. nih.gov

| Experimental System | Xenopus oocytes expressing 5-HT2C receptors | nih.gov |

O-Desmethyl Tramadol demonstrates selective inhibitory effects on muscarinic acetylcholine (B1216132) receptors, which are involved in various neuronal functions. nih.gov A study utilizing the Xenopus oocyte expression system investigated the compound's effects on M1 and M3 muscarinic receptor subtypes. nih.gov

The results revealed that O-Desmethyl Tramadol inhibits the function of M1 receptors but has little to no effect on M3 receptors. nih.gov It inhibited acetylcholine (ACh)-induced currents in oocytes expressing M1 receptors with a half-maximal inhibitory concentration (IC50) of 2 ± 0.6 μM. nih.gov In contrast, it did not suppress ACh-induced currents in oocytes that expressed the M3 receptor. nih.gov Furthermore, O-Desmethyl Tramadol was found to inhibit the specific binding of a radiolabeled antagonist, [3H]quinuclidinyl benzilate ([3H]QNB), to M1 receptors with an IC50 of 10.1 +/- 0.1 microM, but not to M3 receptors. nih.gov This demonstrates a clear selectivity of O-Desmethyl Tramadol for the M1 muscarinic receptor subtype. nih.gov

Table 2: Muscarinic Receptor Interaction Data

Receptor Subtype Effect of O-Desmethyl Tramadol IC50 Value (ACh-induced currents) IC50 Value ([3H]QNB binding) Source
M1 Muscarinic Receptor Inhibition 2 ± 0.6 μM 10.1 ± 0.1 μM nih.gov

| M3 Muscarinic Receptor | No significant effect | Not suppressed | Not suppressed | nih.gov |

Research has shown that O-Desmethyl Tramadol (referred to as M1 in some studies) can inhibit glutamatergic excitatory transmission in the substantia gelatinosa (SG) of the spinal dorsal horn, a key area for regulating nociceptive transmission. nih.govnih.gov Whole-cell patch-clamp studies on adult rat spinal cord slices demonstrated that M1 reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). nih.govnih.gov

This effect was determined to be presynaptic, as M1 did not affect the amplitude of these currents or the neuronal response to direct application of AMPA, a glutamate (B1630785) receptor agonist. nih.gov The study further elucidated that this presynaptic inhibition of L-glutamate release is mediated by the activation of μ-opioid receptors on the nerve terminals, and not by interactions with noradrenaline or serotonin receptors. nih.govnih.gov The inhibitory action was observed on both Aδ-fiber and C-fiber primary-afferent transmissions. nih.gov Therefore, while O-Desmethyl Tramadol does inhibit glutamatergic transmission, the mechanism underlying this specific effect was found to be opioid-receptor dependent. nih.gov

Beyond the previously mentioned receptors, O-Desmethyl Tramadol's pharmacodynamics involve other non-opioid pathways.

Norepinephrine Reuptake Inhibition: The different enantiomers of O-Desmethyl Tramadol exhibit distinct pharmacological profiles. While both the (+) and (−) forms are inactive as serotonin reuptake inhibitors, the (−)-desmetramadol enantiomer acts as a norepinephrine reuptake inhibitor. wikipedia.org This action contributes to the complex pharmacology inherited from its parent compound, tramadol. wikipedia.org

Modulation of Cancer Cell Pathways: Studies have explored the effects of O-Desmethyl Tramadol on human breast cancer cells, revealing cytotoxic effects that are not reversed by μ-opioid receptor antagonists, indicating a non-opioid mediated mechanism. mdpi.comnih.gov This research suggests that the compound induces endoplasmic reticulum (ER) stress, evidenced by the upregulation of proteins like p-eIF2α, ATF4, and CHOP. mdpi.comnih.gov Furthermore, pathway enrichment analyses showed that O-Desmethyl Tramadol influences immune and inflammatory pathways, such as TNF and IL-6/JAK/STAT3 signaling in MDA-MB-231 cells, and metabolic and transcriptional pathways, including mTOR and MAPK signaling, in MCF-7 cells. mdpi.comnih.gov These findings point to a complex interaction with cellular signaling cascades independent of its opioid activity. mdpi.com

Pharmacokinetic Disposition and Biotransformation of O Desmethyl Tramadol Hydrochloride

Metabolic Formation from Tramadol (B15222)

The conversion of tramadol to O-desmethyltramadol (M1) is a critical step in its mechanism of action, as M1 exhibits a significantly higher affinity for the μ-opioid receptor than the parent compound. nih.govbioone.org This biotransformation primarily occurs in the liver through O-demethylation.

Role of Cytochrome P450 2D6 (CYP2D6) in O-Demethylation

The primary enzyme responsible for the O-demethylation of tramadol to O-desmethyltramadol is cytochrome P450 2D6 (CYP2D6). nih.govwikipedia.orgwikipedia.orgmdpi.com This enzyme plays a significant role in the metabolism of approximately 25% of all medications. wikipedia.org The conversion of tramadol to M1 by CYP2D6 is a key determinant of its analgesic efficacy, as M1 is up to 6 times more potent than tramadol in producing analgesia. nih.gov

Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.govmdpi.com Individuals with reduced CYP2D6 activity (poor metabolizers) exhibit lower plasma concentrations of O-desmethyltramadol and may experience reduced analgesic effects from tramadol. nih.govwikipedia.orgtaylorandfrancis.com Conversely, ultrarapid metabolizers convert tramadol to O-desmethyltramadol more rapidly, leading to higher than expected serum levels of M1, which can increase the risk of adverse effects. nih.govtaylorandfrancis.com

The impact of CYP2D6 activity on tramadol metabolism is evident in pharmacokinetic studies. For instance, in poor metabolizers, tramadol concentrations can be approximately 20% higher, while M1 concentrations can be 40% lower compared to extensive metabolizers. nih.gov This highlights the critical role of CYP2D6 in mediating the analgesic effects of tramadol through the formation of its active metabolite.

Subsequent Metabolic Pathways of O-Desmethyl Tramadol Hydrochloride

Following its formation, O-desmethyltramadol undergoes further metabolism, primarily through conjugation reactions and the formation of other downstream metabolites.

Glucuronidation and Conjugation Reactions

A major metabolic pathway for O-desmethyltramadol is glucuronidation, a phase II metabolism reaction that increases the water solubility of the compound, facilitating its excretion. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Studies have identified UGT2B7 and UGT1A8 as the most active isoforms in the glucuronidation of O-desmethyltramadol. researchgate.nethmdb.ca

The glucuronidation of O-desmethyltramadol can be stereoselective. For example, human liver microsomes show a preference for the (1S,2S)-enantiomer over the (1R,2R)-enantiomer. nih.gov In contrast, UGTs 1A7-1A10 exhibit strict stereoselectivity for the (1R,2R)-enantiomer. nih.gov

Interactive Data Table: In Vitro Intrinsic Clearance of O-desmethyltramadol by Glucuronidation

SpeciesMicrosomal SourceIn Vitro Intrinsic Clearance (Clint) (μL/min/mg microsomal protein)
Common brush-tailed possumPooled9.9 ± 1.7
CaninePooled1.9 ± 0.07
FelinePooledToo slow to determine

This table summarizes the in vitro intrinsic clearance of O-desmethyltramadol via glucuronidation in different species. Data from a study on the comparative metabolism of O-desmethyltramadol. nih.gov

Formation of Downstream Active Metabolites (e.g., N,O-didesmethyltramadol)

O-desmethyltramadol can be further metabolized to N,O-didesmethyltramadol. nih.gov This reaction is mediated by CYP3A4 and CYP2B6. wikipedia.org N,O-didesmethyltramadol is considered an active metabolite, although it is less potent than O-desmethyltramadol. wikipedia.org The formation of this downstream metabolite adds another layer to the complex pharmacology of tramadol.

Excretion Routes

The metabolites of tramadol, including the glucuronide conjugates of O-desmethyltramadol, are primarily rendered water-soluble through phase II metabolism and are then excreted from the body. wikipedia.org The main route of excretion for tramadol and its metabolites is via the kidneys, with approximately 90% of the dose being eliminated in the urine. avma.org A smaller portion, around 10% to 30% of an orally administered dose of tramadol, is excreted unchanged. mdpi.comavma.org

Pharmacogenetic Influences on O Desmethyl Tramadol Hydrochloride Exposure and Efficacy

Impact of Cytochrome P450 2D6 (CYP2D6) Genetic Polymorphisms on O-Desmethyl Tramadol (B15222) Hydrochloride Pharmacokinetics

The conversion of tramadol to ODT is primarily catalyzed by the CYP2D6 enzyme. nih.govpharmgkb.org Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, which in turn affect the rate and extent of ODT formation. nih.govwikipedia.org This variability in metabolic capacity is a major factor influencing the plasma concentrations of ODT and, consequently, the therapeutic efficacy of tramadol. nih.govdickyricky.com

Phenotypic Metabolic Status Correlates with O-Desmethyl Tramadol Hydrochloride Plasma Concentrations

Individuals can be categorized into different CYP2D6 metabolic phenotypes based on their genetic makeup: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs), and Ultrarapid Metabolizers (UMs). nih.govmdpi.com This phenotypic classification directly correlates with the plasma concentrations of O-desmethyltramadol following tramadol administration. nih.govdickyricky.com

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles have absent enzyme activity. nih.gov This results in significantly lower or even undetectable plasma concentrations of ODT. nih.govdickyricky.com For instance, a study reported median area under the concentration-time curve (AUC) for (+)-O-desmethyltramadol in PMs as 0 ng·h/ml. nih.govdickyricky.com Consequently, PMs may experience reduced analgesic effects from tramadol due to the lack of the more potent M1 metabolite. nih.govdickyricky.com

Intermediate Metabolizers (IMs): These individuals carry one reduced-function and one non-functional allele, or two reduced-function alleles, leading to decreased CYP2D6 activity. nih.gov Plasma concentrations of ODT in IMs are lower than in EMs but higher than in PMs. nih.govdickyricky.com One study found the median AUC for (+)-O-desmethyltramadol in heterozygous/intermediate metabolizers to be 38.6 ng·h/ml. nih.govdickyricky.com

Extensive Metabolizers (EMs): EMs possess two functional CYP2D6 alleles, leading to normal enzyme activity. nih.gov This group exhibits what is considered the "standard" metabolic profile, with a median AUC for (+)-O-desmethyltramadol reported at 66.5 ng·h/ml in one study. nih.govdickyricky.com

Ultrarapid Metabolizers (UMs): UMs have multiple copies of functional CYP2D6 alleles, resulting in increased enzyme activity. nih.gov This leads to a more rapid and complete conversion of tramadol to ODT, causing higher-than-expected plasma concentrations of the active metabolite. nih.govnih.govdickyricky.com A study documented a median AUC for (+)-O-desmethyltramadol in UMs of 149.7 ng·h/ml. nih.govdickyricky.com

Table 1: Correlation of CYP2D6 Phenotype with (+)-O-Desmethyltramadol Plasma Concentrations

CYP2D6 PhenotypeNumber of Active GenesMedian Area Under the Curve (AUC) for (+)-O-desmethyltramadol (ng·h/ml)
Poor Metabolizer (PM)00 (0/11.4)
Intermediate Metabolizer (IM)138.6 (15.9/75.3)
Extensive Metabolizer (EM)266.5 (17.1/118.4)
Ultrarapid Metabolizer (UM)≥3149.7 (35.4/235.4)

Data adapted from a study on postoperative patients receiving intravenous tramadol. nih.govdickyricky.com

Genotype-Dependent Variability in Enantiomeric Ratios

Tramadol is administered as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol (B15223). Both the parent drug and its primary metabolite, ODT, exist as enantiomers. The CYP2D6 genotype significantly influences the plasma concentrations and ratios of these enantiomers.

The (+)-enantiomer of ODT, (+)-O-desmethyltramadol, exhibits a much higher affinity for the µ-opioid receptor than the parent compound and is primarily responsible for the opioid-like analgesic effects of tramadol. wikipedia.orgmdpi.com Studies have consistently shown that the formation of (+)-ODT is highly dependent on CYP2D6 activity. nih.govnih.gov

In poor metabolizers, the plasma concentrations of both (+)-tramadol and (-)-tramadol are higher compared to extensive metabolizers, while the concentrations of (+)-ODT and (-)-ODT are significantly lower. nih.gov Conversely, in extensive metabolizers, the formation of both ODT enantiomers is more efficient, leading to higher plasma concentrations. nih.gov The ratio of ODT to tramadol in plasma has been investigated as a potential marker for CYP2D6 phenotype; however, due to significant overlap in the distribution of these ratios between different phenotype groups, it is not considered a reliable method for phenotyping. nih.gov

Population-Specific Frequencies of CYP2D6 Alleles and Phenotypes

The frequency of CYP2D6 alleles and the resulting metabolic phenotypes vary significantly across different ethnic and geographic populations. nih.gov This diversity has important implications for predicting O-desmethyltramadol exposure and tailoring tramadol therapy in specific patient populations.

For example, the CYP2D610 allele, which leads to decreased enzyme function, is more common in Asian populations. nih.govnih.gov The CYP2D617 allele is more prevalent in individuals of African descent, also resulting in reduced enzyme activity. nih.govnih.gov In contrast, alleles associated with a poor metabolizer phenotype, such as CYP2D63, CYP2D64, and CYP2D66, are more frequently found in individuals of European descent. nih.gov Gene duplications, leading to an ultrarapid metabolizer phenotype, are observed with varying frequencies across populations, with higher prevalence in some Middle Eastern and North African groups. nih.gov

Table 2: General Frequencies of CYP2D6 Phenotypes in Major Ethnic Groups

PhenotypeCaucasianAfrican AmericanEast Asian
Poor Metabolizer (PM)~5-10%~2-5%~1%
Intermediate Metabolizer (IM)~10-15%~30-45%~40-50%
Normal Metabolizer (NM)~65-80%~50-65%~40-50%
Ultrarapid Metabolizer (UM)~1-10%~3-4%~1-2%

Note: These are approximate frequencies and can vary within specific populations of these broader ethnic groups. nih.govfrontiersin.orgbiorxiv.orgconsensus.app

This population-specific distribution of CYP2D6 alleles underscores the importance of considering an individual's genetic background when interpreting their response to tramadol and their exposure to O-desmethyltramadol.

Pharmacokinetic Drug Drug Interactions Involving O Desmethyl Tramadol Hydrochloride

Effects of Cytochrome P450 2D6 (CYP2D6) Enzyme Inhibitors

Inhibitors of the CYP2D6 enzyme can reduce the metabolic conversion of tramadol (B15222) to O-desmethyltramadol. anewhealthrx.comresearchgate.net This interaction can lead to higher than expected plasma concentrations of the parent drug, tramadol, and lower concentrations of the active metabolite, O-desmethyltramadol. nih.gov

The co-administration of CYP2D6 inhibitors with tramadol leads to a decrease in the formation of O-desmethyltramadol. nih.govanewhealthrx.comresearchgate.net This is because CYP2D6 is the primary enzyme responsible for the O-demethylation of tramadol. nih.govfrontiersin.org Studies have shown that potent CYP2D6 inhibitors can significantly reduce the plasma concentrations of O-desmethyltramadol. researchgate.netdickyricky.comcapes.gov.br For instance, a study investigating the impact of the potent CYP2D6 inhibitor quinidine (B1679956) predicted a 52% decrease in O-desmethyltramadol exposure when co-administered with tramadol. nih.govnih.gov Similarly, another study observed that comedication with CYP2D6 inhibitors led to decreased concentrations of (+)-O-desmethyltramadol. researchgate.netdickyricky.com

This reduced formation of the active metabolite can have clinical implications, as O-desmethyltramadol is a more potent µ-opioid agonist than tramadol itself. nih.gov Therefore, decreased exposure to O-desmethyltramadol may result in a diminished analgesic effect. nih.gov

Conversely, the inhibition of CYP2D6 leads to an increase in the plasma concentration of tramadol. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has predicted a significant increase in tramadol exposure when administered with a CYP2D6 inhibitor. For example, co-administration with quinidine was predicted to increase tramadol exposure by 51%. nih.govnih.gov

The table below summarizes the predicted changes in exposure for tramadol and O-desmethyltramadol when co-administered with the CYP2D6 inhibitor quinidine.

Drug CombinationChange in Tramadol Exposure (AUC)Change in O-Desmethyltramadol Exposure (AUC)
Tramadol + Quinidine51% increase52% decrease
Data derived from a physiologically based pharmacokinetic modeling study. nih.govnih.gov

The inhibition of CYP2D6 can occur through different mechanisms, primarily competitive and allosteric inhibition, which have distinct impacts on the pharmacokinetics of O-desmethyltramadol. anewhealthrx.comresearchgate.netnih.govnih.gov

Competitive Inhibition: In this mechanism, the inhibitor and the substrate (tramadol) compete for the same active site on the CYP2D6 enzyme. The outcome of this interaction depends on the relative concentrations and affinities of both the inhibitor and the substrate for the enzyme. nih.gov An example of a competitive inhibitor is metoprolol. nih.govnih.gov Studies have shown that the impact of a competitive inhibitor on tramadol and O-desmethyltramadol exposure may not be significant, and in some cases, tramadol may act as the perpetrator, affecting the metabolism of the inhibitor. nih.govnih.gov

Allosteric Inhibition: This type of inhibition involves the inhibitor binding to a site on the enzyme different from the active site, causing a conformational change that reduces the enzyme's activity. nih.gov Quinidine is a prototypical allosteric inhibitor of CYP2D6. nih.govnih.gov Allosteric inhibition can have a more pronounced and prolonged effect on tramadol metabolism. nih.govnih.gov PBPK modeling has predicted that the inhibitory effect of quinidine can last for approximately 42 hours and significantly alter the exposure of both tramadol and O-desmethyltramadol by up to 60%. nih.govnih.gov

The differentiated impact of these inhibition mechanisms highlights the importance of understanding the specific type of interaction when predicting and managing drug-drug interactions involving tramadol. anewhealthrx.comresearchgate.netnih.govnih.gov

Effects of Cytochrome P450 Enzyme Inducers

Enzyme inducers, in contrast to inhibitors, increase the activity of cytochrome P450 enzymes. The induction of CYP3A4, another enzyme involved in tramadol metabolism, by drugs like carbamazepine (B1668303) can lead to a significant reduction in the analgesic effect of tramadol. nih.gov This is because increased CYP3A4 activity enhances the N-demethylation of tramadol, a pathway that produces an inactive metabolite (M2), thereby shunting the drug away from the CYP2D6-mediated O-demethylation pathway that forms the active metabolite, O-desmethyltramadol. nih.govajmc.com

Advanced Analytical Methodologies for O Desmethyl Tramadol Hydrochloride Profiling

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation and quantification of O-desmethyl tramadol (B15222) and its related compounds. These methods offer high resolution and sensitivity, enabling the analysis of complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of O-desmethyl tramadol due to its exceptional selectivity and sensitivity. nih.govnih.gov This technique allows for the simultaneous determination of tramadol and its metabolites in various biological matrices, including plasma, whole blood, and urine. nih.govresearchgate.netsigmaaldrich.com

Since tramadol is administered as a racemic mixture and its enantiomers exhibit different pharmacological and toxicological profiles, enantioselective quantification is of significant importance. researchgate.net LC-MS/MS methods utilizing chiral columns, such as the Chiralpak® AD or a chiral alpha-1-acid glycoprotein (B1211001) (AGP) column, enable the separation and individual quantification of the (+) and (-) enantiomers of O-desmethyl tramadol. researchgate.netnih.gov One study successfully developed an enantioselective LC-MS/MS method to analyze unbound and total concentrations of tramadol and its metabolites in human plasma. nih.gov This method involved liquid-liquid extraction and separation on a Chiralpak® AD column, with detection via electrospray ionization in positive ion mode and multiple reaction monitoring. nih.gov Another novel method allowed for the simultaneous measurement of the enantiomers of tramadol and its three main metabolites in whole blood using an AGP chiral column. researchgate.net

A study focusing on wastewater samples developed an enantioselective liquid chromatography method with fluorescence detection to quantify the enantiomers of tramadol and its metabolites, N-desmethyltramadol and O-desmethyltramadol. mdpi.com

Table 1: Enantioselective LC-MS/MS Method Parameters

ParameterMethod 1 (Plasma) nih.govMethod 2 (Whole Blood) researchgate.net
Chiral Column Chiralpak® ADAlpha-1-acid glycoprotein (AGP)
Sample Preparation Ultrafiltration and liquid-liquid extractionLiquid-liquid extraction
Ionization Mode Positive Electrospray Ionization (ESI)Not specified
Detection Mode Multiple Reaction Monitoring (MRM)Not specified
Linear Range (ODT) 0.1-300 ng/mL (total), 0.25-125 ng/mL (unbound)0.25-250 ng/g
Lower Limit of Quantitation (ODT) 0.1 ng/mL (total), 0.25 ng/mL (unbound)0.125-0.50 ng/g

LC-MS/MS provides high sensitivity and specificity for the detection of O-desmethyl tramadol, even at low concentrations in complex biological matrices. nih.govresearchgate.net Rapid and sensitive methods have been developed for the simultaneous determination of tramadol and O-desmethyl tramadol in human plasma. nih.gov One such method achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL for O-desmethyl tramadol in a 2.0-minute run time. nih.gov The use of multiple reaction monitoring (MRM) acquisition mode enhances specificity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net For O-desmethyl tramadol, a common transition monitored is m/z 250.2 → 58.2. researchgate.net

A validated LC-MS/MS method for determining tramadol and its desmethylates in human plasma demonstrated linearity over a concentration range of 2.5–320 ng/mL for O-desmethyl tramadol, with a lower limit of quantitation of 2.5 ng/mL. nih.gov Another study reported a linear dynamic range of 0.5-300.0 ng/mL for O-desmethyl tramadol in human plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of O-desmethyl tramadol, often requiring derivatization of the analyte to increase its volatility and thermal stability. nih.gov GC-MS methods have been successfully applied to various biological samples, including urine, blood, brain, liver, and kidney. oup.comnih.gov

One validated GC-MS method for the analysis of tramadol and O-desmethyl tramadol in human urine involved liquid-liquid extraction followed by back-extraction. nih.gov This method demonstrated linearity in the concentration range of 10-1000 ng/mL for O-desmethyl tramadol, with a limit of quantification (LOQ) of 10 ng/mL. nih.gov Another study developed a GC-MS method to detect tramadol and O-desmethyl tramadol in the blood, brain, liver, and kidney of rats. oup.com The calibration curves were linear from 25–5,000 ng/mL for O-desmethyl tramadol in blood. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode is often employed, targeting specific ions to enhance selectivity. dergipark.org.tr For instance, the ion at m/z 58 is commonly used for tramadol. dergipark.org.tr

A study analyzing decomposed skeletal tissues used GC-MS with a temperature-programmed run to separate and identify tramadol and O-desmethyltramadol after solid-phase extraction and derivatization. laurentian.ca

Table 2: GC-MS Method Parameters

ParameterMethod 1 (Urine) nih.govMethod 2 (Rat Tissues) oup.com
Sample Preparation Liquid-liquid extraction and back-extractionLiquid-liquid extraction
Detection Mode Not specifiedNot specified
Linear Range (ODT) 10-1000 ng/mL25-5,000 ng/mL (blood)
Limit of Quantification (ODT) 10 ng/mLNot specified

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD), ultraviolet (UV), and fluorescence, offers a versatile and cost-effective alternative to mass spectrometry for the quantification of O-desmethyl tramadol. oup.comoup.com

A sensitive and accurate HPLC-DAD method was developed and validated for the simultaneous quantification of tramadol and O-desmethyl tramadol in human plasma. oup.com This method utilized liquid-liquid extraction with back-extraction and achieved a limit of detection and quantification of 125 and 250 ng/mL, respectively, for both analytes. oup.com The UV detection was set at 218 nm for optimal peak height. oup.com

HPLC with fluorescence detection provides enhanced sensitivity for tramadol and its metabolites. valpo.edu Although tramadol itself has weak fluorescence, derivatization with agents like 9-fluorenylmethyl chloroformate can significantly increase the fluorescence intensity. valpo.edu A developed HPLC-fluorescence method for tramadol in human plasma used excitation and emission wavelengths of 280 nm and 310 nm, respectively, and achieved a limit of detection of 0.010 µg/mL and a limit of quantification of 0.100 µg/mL. valpo.edu Another study comparing fluorescence and UV detectors for tramadol analysis found that while fluorescence can be more sensitive, UV detection is also acceptable for quantification. scispace.com

An HPLC-UV method was developed to quantify tramadol and O-desmethyltramadol in human plasma, demonstrating a limit of quantification of 6.7 ng/ml for both compounds. nih.gov

Table 3: HPLC Method Parameters

Detection ModalitySample MatrixExtractionLinear Range (ODT)LOQ (ODT)Reference
DAD Human PlasmaLiquid-liquid with back-extraction250–2000 ng/mL250 ng/mL oup.com
Fluorescence Human PlasmaSolid-phase extraction0.100 – 1µg/mL (Tramadol)0.100 µg/mL (Tramadol) valpo.edu
UV Human PlasmaLiquid-liquid & protein precipitationNot specified6.7 ng/mL nih.gov

Bioanalytical Sample Preparation Strategies

Effective sample preparation is critical to remove interfering substances from the biological matrix and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analytical method. Common strategies for O-desmethyl tramadol include:

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to a plasma sample to precipitate proteins. nih.govnih.gov The supernatant containing the analyte is then collected for analysis. nih.govnih.gov One method involved adding acetonitrile to plasma, followed by centrifugation to separate the precipitated proteins. nih.gov Another approach used protein precipitation with acetonitrile and methanol (B129727) under basic conditions. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases. researchgate.netnih.govnih.govoup.com For O-desmethyl tramadol, extraction is often performed under basic conditions using solvents like methyl tert-butyl ether. researchgate.netnih.govnih.gov A back-extraction step into an acidic solution can further purify the sample. nih.govoup.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, while interfering compounds are washed away. mdpi.comnih.govlaurentian.ca The analyte is then eluted with a suitable solvent. nih.govlaurentian.ca C18 and mixed-mode cation exchange (MCX) cartridges are commonly used for the extraction of tramadol and its metabolites. mdpi.comnih.gov

Ultrafiltration: This technique is used to separate unbound drug from protein-bound drug in plasma samples. nih.gov It involves forcing the plasma through a semi-permeable membrane that retains large molecules like proteins while allowing smaller molecules like the unbound drug to pass through. nih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective and widely used technique for the cleanup and concentration of O-DSMT from complex biological samples. nyc.govresearchgate.net This method involves passing the liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are then washed away, and the purified analyte is eluted with a different solvent. nyc.gov The choice of sorbent, wash solutions, and elution solvent is critical for achieving high recovery and sample purity. researchgate.net

Commonly used SPE columns for O-DSMT extraction include mixed-mode cation exchange or reversed-phase C18 cartridges. nih.gov A typical protocol involves the following steps:

Column Conditioning: The SPE column is first conditioned, often with methanol followed by a buffer (e.g., 100 mM sodium acetate (B1210297) buffer at pH 4.5), to activate the sorbent. nyc.gov

Sample Loading: The pre-treated biological sample (e.g., urine or diluted plasma) is loaded onto the column. nyc.gov

Washing: A series of wash steps are performed to remove endogenous interferences. An optimized washing protocol might use a mixture of distilled water and methanol (e.g., 80:20 v/v) to effectively clean the sample without prematurely eluting the analyte. nih.gov One study found that this wash composition yielded high absolute recovery values for O-DSMT (90%). nih.gov

Elution: The purified O-DSMT is eluted from the column using a specific solvent mixture. A common and effective eluting solvent is a mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2, v/v). nih.gov

In some gas chromatography-mass spectrometry (GC-MS) procedures, a derivatization step using agents like propionic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) follows the elution to improve the thermal stability and chromatographic properties of O-DSMT. nyc.govnih.gov

Table 1: Example of an SPE Protocol for O-DSMT

Step Reagent/Solvent Purpose
Sample Pre-treatment 100 mM sodium acetate buffer (pH 4.5) Dilution and pH adjustment
Column Polychrom Clin II or Bond Elut LRC C18 Analyte retention
Conditioning Methanol, followed by DI Water, followed by pH 4.5 buffer Sorbent activation
Washing DI Water, Acetic Acid, Methanol, or a water/methanol mix Removal of interferences

| Elution | Ethyl Acetate:Ammonium Hydroxide (98:2, v/v) | Recovery of analyte |

Protein Precipitation Methodologies

Protein precipitation (PPT) is a rapid and straightforward method for sample preparation, particularly for plasma samples, designed to remove high-molecular-weight proteins that can interfere with analysis and damage analytical columns. sigmaaldrich.commdpi.com The technique involves adding a precipitating agent, typically an organic solvent or a strong acid, to the biological sample. mdpi.com

For the analysis of O-DSMT, acetonitrile is a frequently used precipitating agent. nih.govnih.gov The general procedure involves:

Adding a specific volume of cold acetonitrile to the plasma sample. A ratio of three or four parts solvent to one part plasma is common. sigmaaldrich.com

Vigorously mixing the sample (e.g., by vortexing) to ensure complete denaturation of the proteins. nih.gov

Centrifuging the mixture at high speed (e.g., 17,900 x g) to pellet the precipitated proteins. nih.gov

Collecting the supernatant, which contains the analyte of interest (O-DSMT), for direct injection into the analytical system or further processing like evaporation and reconstitution in a mobile phase-compatible solvent. nih.govnih.gov

While simple, PPT results in a higher dilution of the sample compared to SPE and may be less clean, as it doesn't remove other small, non-proteinaceous molecules. mdpi.com However, its speed and simplicity make it suitable for high-throughput screening. sigmaaldrich.comnih.gov Some methods may employ a simple pretreatment with an ammonium solution under basic conditions, which can achieve high and stable recoveries without the need for more complex extraction procedures. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a classic sample cleanup method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com Optimization of LLE protocols for O-DSMT focuses on maximizing extraction efficiency and recovery.

Key optimization parameters include:

Solvent Selection: The choice of organic solvent is critical and depends on the polarity of O-DSMT. Solvents like methyl-tert-butyl ether (MTBE) and ethyl acetate are commonly used. nih.govoup.comresearchgate.net The goal is to select a solvent that has a high affinity for O-DSMT but is immiscible with the aqueous sample matrix. chromatographyonline.com

pH Adjustment: The extraction efficiency of ionizable compounds like O-DSMT (pKa ≈ 9.41) is highly dependent on the pH of the aqueous phase. nih.govwjbphs.com To extract O-DSMT, which is a basic compound, the sample pH is adjusted to be alkaline (typically >10) using reagents like ammonium hydroxide. This deprotonates the analyte, increasing its solubility in the organic solvent. oup.com

Back-Extraction: For enhanced purity, a back-extraction step is often employed. After the initial extraction into the organic phase, the analyte is back-extracted into an acidic aqueous solution (e.g., 0.1 M or 1.0 M hydrochloric acid). nih.govoup.com This step helps to remove neutral and acidic impurities that were co-extracted into the organic layer. The analyte, now in a clean acidic solution, can then be re-extracted into a fresh organic solvent after re-alkalizing the aqueous phase. oup.com

Solvent-to-Sample Ratio: Increasing the ratio of organic solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often considered a generic optimum. chromatographyonline.com

Salting-Out Effect: The addition of a salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of O-DSMT in the aqueous layer, thereby promoting its transfer into the organic solvent and increasing extraction recovery. chromatographyonline.com

One study compared conventional LLE with Dispersive Liquid-Liquid Microextraction (DLLME), finding DLLME to be superior for extracting O-DSMT and its metabolites from urine. mdpi.com This technique uses a mixture of an extraction solvent (e.g., a chloroform (B151607) and ethyl acetate blend) and a disperser solvent (e.g., methanol) to create a cloudy solution that maximizes the surface area for extraction. mdpi.com

Validation Parameters for Analytical Methods

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated according to international guidelines. oup.com Key validation parameters for methods quantifying O-DSMT include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), and extraction recovery.

Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of O-DSMT. Calibration curves are constructed, and a correlation coefficient (r² or R²) close to 1.0 indicates excellent linearity. For O-DSMT, methods are typically linear over ranges such as 0.5-300.0 ng/mL, 2.5–320 ng/mL, or 7.5 to 300 ng/mL, with r² values consistently greater than 0.99. nih.govnih.govwjbphs.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias. Precision measures the degree of scatter or agreement between a series of measurements, expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Both are assessed at multiple concentration levels (low, medium, high) and on the same day (intra-day) and on different days (inter-day). For O-DSMT, validated methods show high accuracy (typically within 85-115%) and precision (RSD% < 15%). nih.govnih.govnih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. The LOQ for O-DSMT in plasma is often reported in the range of 0.5 to 7.5 ng/mL. nih.govwjbphs.comoup.com

Extraction Recovery: This measures the efficiency of the extraction process (SPE, LLE, or PPT) by comparing the analytical response of an extracted sample to the response of a non-extracted standard containing the same amount of the analyte. For O-DSMT, extraction recoveries are generally high, often ranging from 78% to over 96%. nih.govoup.comwjbphs.com

Table 2: Summary of Validation Parameters for O-Desmethyltramadol from Various Studies

Parameter Reported Value / Range Matrix Analytical Technique Reference
Linearity Range 7.5 - 300 ng/mL (r=0.999) Plasma GC/MS wjbphs.com
Linearity Range 1 - 400 ng/mL (R² ≥ 0.999) Plasma LC-MS/MS nih.gov
Linearity Range 0.5 - 300.0 ng/mL Plasma LC-MS/MS nih.gov
LOQ 7.5 ng/mL Plasma GC/MS wjbphs.com
LOQ 3.271 ng/mL Plasma HPLC-Fluorescence nih.gov
LOQ 2.5 ng/mL Plasma LC-MS/MS nih.gov
LOQ 25 ng/mL Blood GC-MS oup.com
Intra-day Precision ≤ 4.68% (RSD%) Plasma GC/MS wjbphs.com
Inter-day Precision ≤ 4.62% (RSD%) Urine GC/MS wjbphs.com
Intra-day Precision 3.6 - 4.8% (RSD%) Plasma LC-MS/MS nih.gov
Inter-day Precision 2.7 - 5.1% (RSD%) Plasma LC-MS/MS nih.gov
Intra-day Accuracy 93.4 - 102.0% Plasma LC-MS/MS nih.gov
Inter-day Accuracy 94.9 - 100.8% Plasma LC-MS/MS nih.gov
Extraction Recovery 78.72% Plasma HPLC-DAD oup.com
Extraction Recovery 96.3 ± 1.66% Plasma GC/MS wjbphs.com

| Extraction Recovery | 85.5 - 106.3% | Plasma | LC-MS/MS | nih.gov |

Preclinical Investigations and Novel Pharmacological Actions of O Desmethyl Tramadol Hydrochloride

In Vivo Antinociceptive Efficacy Studies

O-Desmethyl Tramadol (B15222) (M1), the primary active metabolite of tramadol, demonstrates significant antinociceptive effects in various preclinical models. Its analgesic properties are attributed to its activity as a µ-opioid receptor agonist and its role in modulating monoamine neurotransmission.

Further research in rats has shown that O-desmethyltramadol can effectively inhibit nociceptive responses. nih.gov The metabolite is approximately six times more potent than its parent compound, tramadol, in producing analgesia. mdpi.com This enhanced potency is largely due to its significantly higher affinity for the µ-opioid receptor, estimated to be about 300 times greater than that of tramadol. mdpi.comtaylorandfrancis.com

Studies in mice and rats have confirmed the presence of O-desmethyltramadol in the brain following oral administration of tramadol hydrochloride. researchgate.net The brain levels of tramadol and its M1 metabolite have been shown to coincide at higher dosages, suggesting that the metabolite contributes to the centrally mediated analgesic effects. researchgate.net

The table below summarizes key findings from in vivo antinociceptive efficacy studies of O-Desmethyl Tramadol.

Animal ModelTestKey Findings
RatsTail-flick testCo-administration of (+)-M1 and (-)-M1 resulted in a significant potentiation of the antinociceptive effect compared to (+)-M1 alone. nih.gov
RatsGeneral nociceptive response inhibitionO-desmethyltramadol effectively inhibits nociceptive responses. nih.gov
Mice and RatsBrain tissue analysisO-desmethyltramadol is present in the brain after oral administration of tramadol. researchgate.net

Neurobiological Mechanisms in Pain Processing

The neurobiological mechanisms underlying the antinociceptive effects of O-Desmethyl Tramadol Hydrochloride involve both presynaptic and postsynaptic actions, primarily targeting the modulation of neurotransmitter release and neuronal excitability within the pain processing pathways of the central nervous system.

Presynaptic Modulation of Neurotransmitter Release

A key mechanism of action for O-Desmethyl Tramadol (M1) is the presynaptic inhibition of neurotransmitter release in the spinal cord. nih.govnih.gov Specifically, in the substantia gelatinosa (lamina II) of the spinal dorsal horn, an area critical for modulating nociceptive information, M1 has been shown to reduce the release of L-glutamate from the terminals of primary afferent Aδ- and C-fibers. nih.govnih.gov

This inhibition of glutamate (B1630785) release is mediated by the activation of µ-opioid receptors located on the presynaptic terminals. nih.govnih.gov Studies using whole-cell patch-clamp techniques in adult rat spinal cord slices have demonstrated that M1 decreases the frequency of spontaneous excitatory postsynaptic currents (EPSCs) without significantly affecting their amplitude. nih.govresearchgate.net This indicates a presynaptic site of action, reducing the probability of neurotransmitter release. The effect was sensitive to a µ-opioid receptor antagonist, confirming the receptor's involvement. nih.govnih.gov

Postsynaptic Electrophysiological Effects

In addition to its presynaptic actions, O-Desmethyl Tramadol also exerts postsynaptic effects that contribute to its analgesic properties. Opioids can hyperpolarize neurons postsynaptically, which reduces their excitability and ability to transmit pain signals. researchgate.net While the primary focus of some studies has been on the presynaptic effects of M1, it is understood that opioid receptor activation can lead to postsynaptic inhibition. nih.gov

Furthermore, O-Desmethyl Tramadol has been found to interact with other receptor systems that can influence neuronal excitability. For instance, it has been shown to inhibit the function of type-1 muscarinic (M1) receptors but has little effect on type-3 muscarinic (M3) receptors. nih.govcaldic.com This selective inhibition of M1 receptors could potentially modulate neuronal function in the central nervous system. nih.gov

Exploration of Non-Analgesic Pharmacological Properties

Recent preclinical research has begun to explore the pharmacological activities of O-Desmethyl Tramadol Hydrochloride beyond its well-established role in analgesia. These investigations have revealed potential antineoplastic properties in cellular models.

Antineoplastic Activity in Cellular Models

Studies have investigated the potential anti-cancer effects of O-Desmethyl Tramadol, particularly in breast cancer cell lines. mdpi.comnih.gov These findings suggest that the compound may possess cytotoxic and cell viability modulating properties that are independent of its interaction with opioid receptors.

In human breast cancer cell lines, MDA-MB-231 and MCF-7, O-desmethyltramadol demonstrated a significant, dose-dependent reduction in cell viability. mdpi.comnih.govresearchgate.net Notably, its cytotoxic effect was found to be over ten times more potent than that of its parent compound, tramadol. mdpi.comnih.gov

The observed cytotoxicity appears to be mediated through a non-opioid receptor pathway, as the presence of a µ-opioid receptor antagonist did not alter the reduction in cell viability. mdpi.comnih.gov Instead, the mechanism of action is linked to the induction of endoplasmic reticulum (ER) stress. mdpi.comnih.gov Treatment with O-desmethyltramadol led to an increase in the expression of ER stress-related proteins and genes, such as ATF4, CHOP, and CHAC1. mdpi.comnih.gov

Furthermore, RNA sequencing analysis revealed that O-desmethyltramadol influences different signaling pathways in different breast cancer subtypes. In MDA-MB-231 cells, it affected immune and inflammatory pathways, while in MCF-7 cells, it had a greater impact on metabolic and transcriptional pathways. mdpi.comnih.gov These findings highlight the complex and cell type-specific nature of its antineoplastic activity. mdpi.com

The table below presents the half-maximal inhibitory concentration (IC50) values for O-Desmethyl Tramadol in different breast cancer cell lines.

Cell LineIC50 (µg/mL)
MDA-MB-23164.2 mdpi.comnih.gov
MCF-796.7 mdpi.comnih.gov
Non-Opioid Receptor-Mediated Mechanisms in Antineoplastic Effects

Research has demonstrated that O-Desmethyl Tramadol Hydrochloride exhibits significant cytotoxic effects on breast cancer cells. nih.govmdpi.com Studies using human breast cancer cell lines, such as MDA-MB-231 and MCF-7, have shown that O-Desmethyl Tramadol significantly reduces cell viability. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values were determined to be 64.2 μg/mL for MDA-MB-231 cells and 96.7 μg/mL for MCF-7 cells, indicating a potency more than ten times greater than that of its parent compound, tramadol. nih.govmdpi.com

Crucially, the antineoplastic effects of O-Desmethyl Tramadol appear to be independent of opioid receptor activation. nih.govmdpi.comresearchgate.net The addition of a μ-opioid receptor antagonist, alvimopan, did not counteract the cytotoxic effects of O-Desmethyl Tramadol. nih.govmdpi.comnih.gov This finding strongly suggests that the compound's anti-cancer activity is mediated through non-opioid pathways. nih.govmdpi.comnih.gov

Impact on Immune and Inflammatory Signaling Pathways (e.g., TNF-alpha, IL-6/JAK/STAT3)

O-Desmethyl Tramadol has been shown to modulate key immune and inflammatory signaling pathways, which can influence the tumor microenvironment. In studies involving the aggressive triple-negative breast cancer cell line MDA-MB-231, O-Desmethyl Tramadol treatment led to the enrichment of pathways associated with tumor necrosis factor-alpha (TNF-α) signaling via NF-κB, as well as the interleukin-6 (IL-6)/Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.govnih.gov These pathways are integral to inflammation and the interplay between cancer cells and their surrounding environment. nih.gov

Further analysis revealed that in MDA-MB-231 cells, O-Desmethyl Tramadol significantly altered the expression of genes involved in TNF signaling, T helper cell differentiation (Th1, Th2, and Th17), and IL-17 signaling. nih.gov This suggests a more pronounced impact on immune-related signaling compared to tramadol. nih.gov The modulation of these pathways indicates that O-Desmethyl Tramadol may influence the tumor microenvironment through pro-inflammatory and hypoxia-related mechanisms in certain cancer subtypes. nih.govnih.gov

Induction of Endoplasmic Reticulum Stress Pathways

A significant mechanism underlying the antineoplastic action of O-Desmethyl Tramadol is the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.comnih.gov It has been confirmed that O-Desmethyl Tramadol activates ER stress proteins, including the phosphorylated form of eukaryotic initiation factor 2α (p-eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). nih.govmdpi.comnih.gov

The induction of ER stress varies between different cancer cell lines. nih.gov For instance, in MDA-MB-231 cells, treatment with O-Desmethyl Tramadol resulted in an approximate two-fold increase in the mRNA expression levels of ATF4, CHAC1, and DDIT3. nih.govnih.gov The response was even more significant in MCF-7 cells, where ATF4 expression increased 1.7-fold, CHAC1 increased 12-fold, and DDIT3 increased 9-fold. nih.govnih.gov This heightened ER stress response in MCF-7 cells may contribute to their increased sensitivity to the cytotoxic effects of the compound. nih.gov

Regulation of Metabolic and Transcriptional Signaling Networks (e.g., mTOR, MAPK)

In addition to immune and stress pathways, O-Desmethyl Tramadol has been found to regulate metabolic and transcriptional signaling networks that are critical for cancer cell growth and survival. nih.govmdpi.com In MCF-7 breast cancer cells, pathway enrichment analysis revealed that O-Desmethyl Tramadol affects metabolic and transcriptional pathways, including the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com

These pathways are crucial regulators of cell proliferation and survival. mdpi.com The involvement of mTOR and MAPK signaling suggests that in certain cancer cell types like MCF-7, O-Desmethyl Tramadol may exert its anticancer effects by influencing cellular metabolism and growth-related processes. mdpi.com This is in contrast to its effects on MDA-MB-231 cells, where immune and inflammatory responses appear to be more dominant. mdpi.com Studies on the hepatotoxic effects of O-Desmethyl Tramadol in HepG2 cells also point to the involvement of the PI3K/AKT/mTOR pathway in inducing apoptosis. nih.gov

Structure-Activity Relationship (SAR) Elucidation and Molecular Modeling

The exploration of the structure-activity relationship (SAR) of O-Desmethyl Tramadol Hydrochloride is crucial for understanding its pharmacological profile and for the rational design of new, potentially more effective analogs.

Ligand-Receptor Docking and Binding Site Analysis

Molecular docking studies are computational techniques used to predict how a ligand (like O-Desmethyl Tramadol) binds to a receptor at the atomic level. nrfhh.comnih.gov These methods are essential for understanding the specific interactions that govern the compound's activity. nih.gov For O-Desmethyl Tramadol, which is the primary active metabolite of tramadol, its interaction with the μ-opioid receptor (MOR) is of particular interest for its analgesic effects. google.comgoogle.comoup.com The (+)-enantiomer of O-Desmethyl Tramadol is a potent agonist at the μ-opioid receptor. oup.comnih.gov

Docking studies help to identify the key amino acid residues within the receptor's binding site that are crucial for ligand interaction. uctm.edu For instance, with opioid receptors, Asp147 in the third transmembrane domain is often a critical interaction point. uctm.edu The analysis of the ligand-receptor complex can reveal the specific hydrogen bonds and van der Waals interactions that stabilize the binding, providing a basis for understanding the compound's potency and efficacy. uctm.edu Such analyses have shown that (+)-desmetramadol has a high affinity for the human MOR. nih.gov

Rational Design of Analogs

The insights gained from SAR and molecular modeling studies can guide the rational design of new analogs of O-Desmethyl Tramadol. researchgate.netsemanticscholar.org By understanding which structural features are essential for its various pharmacological activities, medicinal chemists can synthesize new compounds with improved properties. For example, by modifying specific functional groups on the O-Desmethyl Tramadol molecule, it may be possible to enhance its antineoplastic effects while potentially reducing any unwanted side effects.

The synthesis of various analogs of tramadol, including O-Desmethyl Tramadol, has been a subject of research. researchgate.netsemanticscholar.org These synthetic efforts, coupled with computational modeling, allow for the exploration of how structural modifications impact biological activity. This iterative process of design, synthesis, and testing is fundamental to the development of new therapeutic agents with optimized pharmacological profiles.

Clinical and Forensic Research Perspectives on O Desmethyl Tramadol Hydrochloride

Pharmacogenomic Influences on Clinical Response Variability

The metabolism of tramadol (B15222) to its primary active metabolite, O-desmethyltramadol (ODMT), is significantly influenced by genetic variations in the cytochrome P450 2D6 (CYP2D6) enzyme. wikipedia.orgnih.govtaylorandfrancis.com This genetic polymorphism is a key determinant of the variable clinical response observed among individuals treated with tramadol. taylorandfrancis.comnih.gov

The CYP2D6 enzyme is responsible for the O-demethylation of tramadol, a crucial step in the formation of ODMT, which possesses a much higher affinity for the µ-opioid receptor than the parent drug. wikipedia.orgnih.govmdpi.com Consequently, the analgesic efficacy of tramadol is heavily reliant on its conversion to ODMT. nih.gov

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals have two non-functional alleles of the CYP2D6 gene, leading to significantly reduced or absent enzyme activity. nih.govnih.gov As a result, they are unable to effectively metabolize tramadol to ODMT, which can lead to inadequate pain relief. nih.govnih.govclinpgx.org Studies have shown that PMs have significantly lower plasma concentrations of ODMT compared to other metabolizer groups. nih.govclinpgx.orgpharmgkb.org The non-response rate to tramadol treatment has been observed to be four times higher in PMs compared to other genotypes. nih.gov

Intermediate Metabolizers (IMs): IMs possess one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 enzyme activity compared to extensive metabolizers. nih.govmdpi.com They also exhibit lower concentrations of ODMT, potentially affecting analgesic efficacy. clinpgx.orgnih.gov

Extensive Metabolizers (EMs): EMs have two fully functional alleles of the CYP2D6 gene and are considered the "normal" metabolizers. nih.govnih.gov They exhibit a standard metabolic rate of tramadol to ODMT.

Ultrarapid Metabolizers (UMs): UMs carry multiple copies of the functional CYP2D6 gene, leading to significantly increased enzyme activity. nih.govnih.gov This results in a more rapid and extensive conversion of tramadol to ODMT, leading to higher-than-expected plasma concentrations of the active metabolite. nih.gov While this might suggest enhanced analgesia, it also increases the risk of adverse effects and opioid-related toxicity, even at standard doses. nih.gov The FDA has issued warnings against the use of tramadol in known UMs due to the risk of life-threatening respiratory depression and overdose symptoms. nih.gov

The table below summarizes the impact of CYP2D6 genotype on ODMT concentrations based on a clinical study: nih.gov

CYP2D6 GenotypeNumber of Active GenesMedian Area Under the Concentration-Time Curve for (+)-O-Desmethyltramadol (ng x h/ml)
Poor Metabolizer (PM)00 (0/11.4)
Heterozygous/Intermediate Metabolizer (HZ/IM)138.6 (15.9/75.3)
Extensive Metabolizer (EM)266.5 (17.1/118.4)
Ultrarapid Metabolizer (UM)3149.7 (35.4/235.4)

Data presented as median (1st/3rd quartile).

Furthermore, the co-administration of CYP2D6 inhibitors can also impact ODMT concentrations, leading to decreased levels and potentially reduced analgesic effect. nih.gov

Therapeutic Drug Monitoring Applications

Therapeutic drug monitoring (TDM) for O-desmethyltramadol can be a valuable tool for optimizing pain management and minimizing adverse effects, particularly given the significant interindividual variability in its formation due to CYP2D6 polymorphism. By measuring the plasma concentrations of both tramadol and ODMT, clinicians can gain insights into a patient's metabolic phenotype and tailor treatment accordingly.

For instance, in patients who are not responding to tramadol therapy, TDM can help determine if the lack of efficacy is due to poor metabolism (low ODMT levels). Conversely, in patients experiencing adverse effects, TDM can identify if they are ultrarapid metabolizers with excessively high ODMT concentrations. nih.gov

While specific therapeutic ranges for ODMT are not as well-established as for some other opioids, blood sampling is typically performed immediately before the next dose (trough level) to assess concentrations. viollier.ch The stability of ODMT in serum allows for reliable analysis, with samples being stable for 4 days at 2-8°C and for 2 months at -20°C. viollier.ch

The development of population pharmacokinetic models that incorporate CYP2D6 genotype allows for the prediction of tramadol and ODMT concentration-time profiles. nih.govnih.gov These models can simulate the effects of different dosing regimens and genotypes, aiding in the personalization of tramadol therapy. nih.gov For example, simulations have shown that at a 100 mg dose, the peak plasma concentration at steady-state (Cmax,ss) of tramadol in CYP2D6 poor metabolizers can reach toxic levels, while in ultrarapid metabolizers, the Cmax,ss of ODMT can exceed the therapeutic margin. nih.gov

Forensic Toxicology Applications

O-desmethyltramadol is a crucial analyte in forensic toxicology investigations, providing valuable information in cases of suspected drug-related impairment or death. Its presence and concentration in various biological matrices can help in determining the cause and manner of death and in interpreting the potential for impairment.

Postmortem Detection and Quantification in Biological Matrices

In postmortem investigations, ODMT can be detected and quantified in a variety of biological specimens, including blood, urine, vitreous humor, and various tissues such as liver, lung, kidney, spleen, muscle, heart, and brain. nih.govdtic.milfaa.gov The choice of matrix is critical, as postmortem redistribution (PMR) can affect drug concentrations, potentially leading to misinterpretation of toxicological results. oup.comoup.com

Blood: Blood is a primary specimen for toxicological analysis as concentrations can often be correlated with pharmacological effects. oup.com However, PMR can lead to different concentrations in cardiac (central) versus femoral (peripheral) blood. oup.comoup.com Studies have shown that tramadol exhibits a greater degree of PMR than ODMT, with higher concentrations typically found in cardiac blood. oup.com The cardiac-to-femoral blood concentration ratios for tramadol and ODMT have been reported to be 1.40 and 1.28, respectively, suggesting that femoral blood is a more reliable specimen for quantitative analysis to minimize the influence of PMR. oup.comoup.com

The following table shows tramadol and ODMT concentrations in postmortem femoral and cardiac blood from 15 fatal intoxication cases: oup.com

AnalyteFemoral Blood Concentration Range (µg/mL)Cardiac Blood Concentration Range (µg/mL)
Tramadol0.26 - 2.600.43 - 4.01
O-Desmethyltramadol0.06 - 0.380.09 - 0.72

Vitreous Humor: Vitreous humor is considered a valuable alternative biological matrix in postmortem toxicology due to its isolated location, which minimizes contamination. nih.govnih.gov Both tramadol and ODMT readily distribute into the vitreous humor, and their detection is possible even at low blood concentrations. nih.govnih.gov The mean vitreous humor to blood concentration ratios for tramadol and ODMT have been found to be 0.91 and 0.94, respectively. nih.govnih.gov

Hair: Hair analysis can provide a long-term history of drug exposure. nih.govkent.ac.ukoup.comnyayikvigyan.com Both tramadol and its metabolites, including ODMT, can be detected in hair. nih.govkent.ac.uk Segmental analysis of hair can even provide a timeline of drug use. nih.gov The concentration of ODMT in hair is influenced by CYP2D6 phenotype. nih.gov

Urine: Urine is another common matrix for detecting tramadol and its metabolites. nih.govnih.govlabcorp.com The presence of ODMT in urine confirms the ingestion and metabolism of tramadol. nih.gov

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the sensitive and specific quantification of ODMT in these various matrices. nih.govkent.ac.uklabcorp.com

Interpretation of Toxicological Findings in Forensic Contexts

The interpretation of ODMT concentrations in forensic cases is complex and requires consideration of multiple factors, including the individual's CYP2D6 genotype, the presence of other drugs, and the specific biological matrix analyzed.

The ratio of parent drug to metabolite can provide insights into the timing of drug ingestion and the individual's metabolic capacity. nih.gov For example, a high tramadol to ODMT ratio might suggest recent use or poor metabolism, while a lower ratio could indicate more distant use or a more rapid metabolism. capes.gov.br The ratio of ODMT to the N-desmethyltramadol (NDT) metabolite has also been suggested to be useful in evaluating the time between ingestion and death, although this can also be influenced by pharmacokinetic interactions and CYP2D6 activity. nih.gov

In cases of fatal intoxication, the concentrations of tramadol and ODMT can vary significantly. nih.gov It is important to note that while therapeutic blood concentrations of tramadol are generally considered to be in the range of 0.1 to 0.3 µg/mL, toxic effects can be seen at concentrations above 1 µg/mL, and lethal concentrations are typically above 2 µg/mL. nih.gov However, in cases involving multiple drugs, fatal outcomes can occur at lower tramadol concentrations. nih.gov

The presence of ODMT without the parent drug, tramadol, can be indicative of the consumption of illicit products spiked with ODMT itself, as has been seen with some herbal mixtures. nih.govwikipedia.org

Ultimately, the interpretation of toxicological findings for ODMT requires a comprehensive evaluation of all available evidence, including the case history, autopsy findings, and the concentrations of both the parent drug and its metabolites in multiple biological specimens.

Q & A

Q. How is O-Desmethyl Tramadol Hydrochloride (ODT-HCl) quantified in biological matrices, and what validation parameters are critical for method reliability?

ODT-HCl is quantified using LC-MS/MS with deuterated internal standards (e.g., ODT-d6) to ensure precision. Key validation parameters include:

  • Linearity : 0.5–500 ng/mL in plasma (R² > 0.99) .
  • Precision : Intra-day and inter-day variability <15% RSD .
  • Recovery : >85% using protein precipitation with acetonitrile .
    Sample preparation involves solid-phase extraction (C18 columns) to minimize matrix interference. System suitability requires resolution ≥5.0 between ODT-HCl and co-eluting analytes (e.g., acetaminophen) .

Q. What metabolic pathways produce ODT-HCl, and how do cytochrome P450 polymorphisms affect its pharmacokinetics?

ODT-HCl is the O-demethylated metabolite of tramadol, primarily catalyzed by CYP2D6 (90% contribution) and CYP3A4/2B6 (minor pathways) . Polymorphisms in CYP2D6 (e.g., poor metabolizers) reduce ODT-HCl formation by 60–80%, altering analgesic efficacy . In vitro studies using hepatic microsomes or S9 fractions confirm debrisoquine-type polymorphisms reduce M1 (ODT-HCl) production rates .

Q. What are the primary biochemical targets of ODT-HCl, and how do binding affinities compare to tramadol?

ODT-HCl binds μ-opioid receptors with 200× higher affinity (Ki = 3.4 nM) and inhibits serotonin/norepinephrine reuptake (IC₅₀ = 0.5–1.2 µM) compared to tramadol (Ki = 2.2 µM for μ-opioid) . Functional assays (e.g., cAMP inhibition in CHO-K1 cells transfected with μ-opioid receptors) confirm its potency .

Q. What analytical standards and storage conditions are recommended for ODT-HCl in experimental workflows?

Certified reference materials (1.0 mg/mL in methanol) from suppliers like Cerilliant® are preferred. Store at −20°C in amber vials to prevent photodegradation. For LC-MS, use C18 columns with trifluoroacetic acid/acetonitrile mobile phases (retention time ~5 minutes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic ratios (ODT-HCl:tramadol) across species?

Discrepancies arise from species-specific CYP2D6 activity . In rats, urinary excretion of ODT-HCl is <10% vs. 30% in humans . To address this:

  • Use hepatic S9 fractions from humanized CYP2D6 transgenic mice for in vitro studies .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
  • Validate with stable isotope tracers (e.g., ¹⁴C-labeled tramadol) to track metabolite distribution .

Q. What experimental designs optimize enantiomeric resolution of ODT-HCl in pharmacokinetic studies?

Use chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases (ethanol/heptane/DEA 90:10:0.1). Key parameters:

  • Enantiomer resolution : Rs >2.0 for (+)- and (−)-ODT-HCl .
  • Ultrafiltration : Isolate unbound enantiomers in plasma (molecular weight cutoff: 30 kDa) before LC-MS/MS .
    Clinical studies should report AUC₀–∞ ratios of enantiomers, as (+)-ODT-HCl shows 6× higher analgesic activity .

Q. How do formulation excipients impact ODT-HCl stability in sustained-release tablets?

Hydrophilic polymers (e.g., HPMC K100M) extend release but may accelerate hydrolysis under high humidity. Stability studies should:

  • Use accelerated aging protocols (40°C/75% RH for 6 months).
  • Monitor degradation via HPLC-UV (270 nm) for byproducts like N-desmethyl tramadol .
    Glyceryl behenate (hydrophobic matrix) reduces moisture uptake, improving shelf life .

Q. What in vitro models best predict ODT-HCl’s blood-brain barrier (BBB) penetration?

Use MDCK-MDR1 monolayers to assess P-gp efflux. ODT-HCl shows low P-gp affinity (efflux ratio = 1.2 vs. 4.5 for loperamide), suggesting passive diffusion dominates . Validate with microdialysis in rat brains to measure unbound fractions .

Q. How can researchers address batch-to-batch variability in ODT-HCl’s opioid receptor binding assays?

  • Standardize cell lines (e.g., CHO-K1 with stable μ-opioid receptor expression).
  • Include reference controls (e.g., DAMGO for receptor saturation).
  • Use radioligand displacement (³H-naloxone) with ≤10% CV across triplicates .

Data Contradiction Analysis

Q. Why do some studies report conflicting EC₅₀ values for ODT-HCl’s serotonin reuptake inhibition?

Variability stems from:

  • Cell models : HEK-293 (overexpressing SERT) vs. synaptosomes.
  • Buffer pH : Activity decreases at pH >7.4 due to ionization .
  • Incubation time : Steady-state inhibition requires ≥30 minutes .

Q. How to reconcile differences in ODT-HCl’s plasma protein binding between human and animal studies?

Human plasma binding is ~20% vs. 45% in dogs. Use equilibrium dialysis (37°C, pH 7.4) with species-matched plasma. Correct for lipid content using the fu adjustment equation : fu=fu,plasma1+α×(1Hct)f_u = \frac{f_{u,plasma}}{1 + \alpha \times (1 - Hct)}

where α = 0.72 for humans .

Q. Tables

Parameter ODT-HCl Tramadol
μ-Opioid Receptor Affinity (Ki)3.4 nM2.2 µM
CYP2D6 Contribution90%30%
Plasma Protein Binding20%20%
Half-life (Humans)6–8 hours5–7 hours
Major Excretion RouteRenal (60%)Renal (30%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Desmethyltramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
O-Desmethyltramadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.